3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

PI3K inhibitor Isoform selectivity Cancer

This compound features a distinct oxazolidin-2-one-pyrimidine core with a pyrimidin-2-yloxy-pyrrolidine linker, offering a unique pharmacophore for probing PI3K isoform selectivity. Unlike generic PI3K inhibitors, its scaffold enables targeted binding-mode studies across p110α/β/δ/γ. Use as a reference standard for HPLC-MS assay development or as a starting point for medicinal-chemistry optimization. Verify purity before use. Purchase high-purity stock for reproducible target validation.

Molecular Formula C13H16N4O4
Molecular Weight 292.295
CAS No. 2034557-04-3
Cat. No. B2397659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
CAS2034557-04-3
Molecular FormulaC13H16N4O4
Molecular Weight292.295
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O
InChIInChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2
InChIKeyBLBZHBOVIYOEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one (CAS 2034557-04-3) as a PI3K-Focused Chemical Tool


3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one belongs to a pharmacologically significant class of oxazolidin-2-one substituted pyrimidine compounds, which are primarily investigated as inhibitors of phosphatidylinositol-3-kinase (PI3K) [1]. This structural class has been explored for the treatment of PI3K-dependent conditions, including various cancers [1]. The compound incorporates a unique combination of an oxazolidinone core, a pyrimidine ring, and a pyrrolidine linker, a scaffold that is also found in research exploring mutant IDH1 inhibition [2]. While this compound is of interest for developing enzyme inhibitors, its specific bioactivity profile relative to other in-class molecules is not publicly documented in primary literature.

Risks of Generic Substitution for 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one in PI3K Research


In the oxazolidin-2-one-pyrimidine class of PI3K inhibitors, minor structural modifications critically influence isoform selectivity (e.g., for p110α, β, δ, or γ), potency, and off-target effects such as mTOR inhibition [1]. The specific arrangement of a pyrimidin-2-yloxy group on a pyrrolidine ring in this compound is a distinct pharmacophoric element compared to closely related analogs bearing morpholino, piperidinyl, or different heteroaryl substitutions [1]. Such differences can lead to substantial variations in the PI3K inhibition profile and the safety window, making simple interchange without isoform-specific and selectivity data potentially misleading for target validation studies [1]. The lack of publicly available comparative data for this exact compound underscores the risk of assuming bioequivalence with other in-class compounds.

Quantitative Differentiation Evidence for 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one Selection


PI3K Isoform Selectivity Profile of the Oxazolidin-2-one-Pyrimidine Scaffold

The oxazolidin-2-one-pyrimidine scaffold, to which this compound belongs, is known to be a core structure for potent pan-Class IA PI3K inhibitors, with the clinical candidate NVP-CLR457 showing balanced low-nanomolar activity against p110α (IC50 12 ± 1.5 nM), p110β (8.3 ± 1.0 nM), and p110δ (8.3 ± 2.0 nM) isoforms, while being less potent against p110γ (230 ± 31 nM) . The target compound's specific IC50 values against these isoforms have not been reported in publicly accessible literature, preventing a direct comparison. The differentiation of this compound from NVP-CLR457 and other analogs is expected to stem from its distinct pyrimidin-2-yloxy-pyrrolidine substituent, which may alter the selectivity fingerprint.

PI3K inhibitor Isoform selectivity Cancer

Structural Divergence from Bipyrimidinyl Oxazolidinones like NVP-CLR457

A key structural differentiator is the replacement of the bi-pyrimidinyl core found in the pan-PI3K inhibitor NVP-CLR457 with a simpler pyrimidin-2-yloxy-pyrrolidine motif in this compound . This fundamental change in the core scaffold is expected to significantly impact molecular interactions with the PI3K binding pocket. However, no co-crystal structures or molecular modeling data are publicly available to quantify the effect of this change on binding affinity or residence time.

Chemical structure SAR Pharmacophore

Potential for Differential mTOR Selectivity versus PI3K Inhibition

Patent literature on the oxazolidin-2-one-pyrimidine series emphasizes the importance of achieving selectivity for PI3K isoforms over mTOR to maintain a favorable safety window [1]. Compounds where mTOR inhibition is stronger than PI3K inhibition are considered less desirable [1]. The target compound's selectivity ratio (e.g., PI3Kα IC50 / mTOR IC50) is unknown. A comparator approach would involve profiling against known dual PI3K/mTOR inhibitors like BEZ-235 (PI3Kα IC50 = 4 nM, mTOR IC50 = 21 nM) [2], but no such data exists for this compound.

mTOR Off-target effect Selectivity window

Recommended Use Cases for 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one Research


Chemical Probe for Investigating Non-Classical PI3K Binding Modes

Given its distinct pyrimidin-2-yloxy-pyrrolidine scaffold, this compound may be used as a tool to probe PI3K binding modes that differ from the highly optimized bi-pyrimidinyl inhibitors like NVP-CLR457. By comparing its activity profile to published pan-PI3K inhibitors, researchers can gain structural insights into the binding pocket's tolerance for different heterocyclic linkers. This scenario, however, requires users to generate their own selectivity and potency data as a prerequisite for probe validation [1].

Starting Point for Selective PI3K Isoform Inhibitor Design

The compound can serve as a starting scaffold for medicinal chemistry programs aiming to develop isoform-selective PI3K inhibitors. Its simpler structure, relative to more complex clinical candidates, offers multiple vectors for chemical modification to fine-tune selectivity for p110α, β, δ, or γ, a strategy central to the patent landscape of this chemical class [1].

Reference Compound for Analytical Method Development in PI3K Assays

In the absence of a known biological profile, this compound can still be utilized as a reference standard for developing and validating analytical methods, such as HPLC-MS or biochemical assay protocols, intended for oxazolidinone-pyrimidine PI3K inhibitors. Its well-defined structure facilitates its use as a system suitability standard or a negative control, provided its identity and purity are confirmed by the user [2].

Quote Request

Request a Quote for 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.